N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide
Description
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide is a synthetic compound characterized by its intricate chemical structure
Properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-13-10-14(2)24(22-13)12-18(25)20-21-19(26)15-6-7-16(29-3)17(11-15)30(27,28)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIASANMISICVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide typically involves multi-step reactions. The starting materials include 3,5-dimethylpyrazole and 4-methoxybenzohydrazide. The intermediate compounds are prepared through acylation and sulfonylation reactions, followed by the final coupling step under specific conditions.
Industrial production methods: Industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of reactions: N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: Common reagents for these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reactions are typically conducted in solvents like dichloromethane or ethanol under controlled temperature and pH conditions.
Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield an oxidized derivative, while substitution reactions could result in modified pyrazole or benzohydrazide moieties.
Scientific Research Applications
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of complex organic compounds.
Biology: This compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide exerts its effects involves interactions with molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites or allosteric sites, modulating the activity of these proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide is unique compared to similar compounds due to its specific structural features, such as the presence of both pyrazole and benzohydrazide moieties. Similar compounds might include:
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-3-sulfonylbenzohydrazide
N'-[2-(pyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide
N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxybenzohydrazide
These compounds share some structural similarities but differ in the functional groups or substituents attached, which can result in variations in their reactivity, mechanism of action, and applications. This structural diversity allows researchers to explore a wide range of chemical and biological activities, making this compound a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
